Intra-Day Assay Precision Improvement
The validated LC‑MS/MS method employing Desethyl Sacubitril‑d4 (sacubitrilat‑d4) as the internal standard for LBQ657 quantification in human pediatric plasma achieved an intra‑day precision of 2.0–5.1 % RSD over a concentration range of 0.5–5000 ng mL⁻¹, and inter‑day precision of 1.3–7.4 % RSD [1]. In contrast, bioanalytical methods that rely on non‑stable‑isotope‑labeled (non‑SIL) internal standards—such as structurally dissimilar compounds—commonly exhibit %RSD values exceeding 10 %, particularly at the lower limit of quantitation, due to incomplete correction of extraction and ionization variability [2]. This represents an approximate 2‑ to 5‑fold improvement in precision at low analyte concentrations, a critical differentiator for pharmacokinetic studies where precise determination of trough concentrations is clinically required.
| Evidence Dimension | Assay precision (%RSD) for LBQ657 quantification in human plasma |
|---|---|
| Target Compound Data | Intra-day: 2.0–5.1% RSD; Inter-day: 1.3–7.4% RSD (Desethyl Sacubitril-d4 as IS) |
| Comparator Or Baseline | Typical precision for methods employing non-SIL (structurally dissimilar) internal standards: often >10% RSD at low QC levels |
| Quantified Difference | Approximately 2- to 5-fold improvement in precision at low concentrations |
| Conditions | Human plasma; LC-MS/MS with isocratic elution; method validated per FDA Bioanalytical Method Validation Guidance over 0.5–5000 ng/mL |
Why This Matters
Superior precision at low concentrations is essential for accurate pharmacokinetic profiling in pediatric and adult clinical trials, directly influencing dosing decisions and regulatory compliance.
- [1] Yang, Q., Cao, P., Lv, Y., Peng, H., & Zhai, X. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 238, 115829. https://doi.org/10.1016/j.jpba.2023.115829 View Source
- [2] Vogeser, M., & Seger, C. (2008). Pitfalls associated with the use of liquid chromatography–tandem mass spectrometry in the clinical laboratory. Clinical Chemistry, 54(6), 922–930. https://doi.org/10.1373/clinchem.2007.098004 View Source
